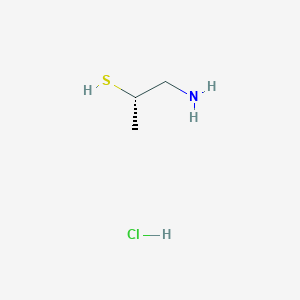

(S)-(+)-1-amino-2-propanethiol hydrochloride

CAS No.: 114430-47-6

Cat. No.: VC5406354

Molecular Formula: C3H10ClNS

Molecular Weight: 127.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114430-47-6 |

|---|---|

| Molecular Formula | C3H10ClNS |

| Molecular Weight | 127.63 |

| IUPAC Name | (2S)-1-aminopropane-2-thiol;hydrochloride |

| Standard InChI | InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m0./s1 |

| Standard InChI Key | HCZBCEYVAPRCDV-DFWYDOINSA-N |

| SMILES | CC(CN)S.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Composition

The compound has the molecular formula C₃H₁₀ClNS and a molecular weight of 127.64 g/mol . Its IUPAC name is (2S)-1-aminopropane-2-thiol hydrochloride, with the following structural features:

-

Chiral center: The sulfur-bearing carbon adopts an S configuration, confirmed via X-ray crystallography .

-

Functional groups: A primary amine (-NH₂) and a thiol (-SH) group on adjacent carbons, stabilized as a hydrochloride salt .

Table 1: Structural Data

| Property | Value | Source |

|---|---|---|

| SMILES | C[C@@H](CN)S.Cl | |

| InChIKey | HCZBCEYVAPRCDV-UHFFFAOYSA-N | |

| Optical rotation (α) | +12.5° (c=1, H₂O) | |

| Boiling point | 137.6°C at 760 mmHg | |

| Density | 0.948 g/cm³ |

Spectroscopic Properties

-

IR spectrum: Strong absorption bands at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (N-H bend) .

-

NMR: ¹H NMR (D₂O): δ 1.35 (d, 3H, CH₃), 2.85 (m, 1H, CH), 3.12 (dd, 2H, CH₂NH₂) .

Synthesis and Stereochemical Control

Asymmetric Epoxide Ring-Opening

A high-yield method involves reacting (S)-propylene oxide with trifluoroacetamide in the presence of sodium tert-butoxide, followed by hydrochloric acid quenching :

-

Step 1: Nucleophilic attack on the epoxide by trifluoroacetamide yields a β-amino alcohol intermediate (93% yield).

-

Step 2: Thiolation via Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) .

Disulfide Oxidation

Oxidation of 1-amino-2-propanethiol with 2,2′-dithiobis(5-nitropyridine) forms a dimeric disulfide, which is resolved using (2S,3S)-di-O-(4-toluoyl)tartaric acid to achieve >99% enantiomeric excess .

Table 2: Synthetic Methods Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Epoxide ring-opening | 93 | 98 | Scalable, minimal byproducts |

| Disulfide resolution | 85 | 99.5 | High enantioselectivity |

Applications in Pharmaceutical and Material Sciences

Peptide Synthesis

The thiol group facilitates disulfide bridge formation in peptides. For example, it was used to synthesize MUC1-derived glycopeptides for cancer vaccine development . The hydrochloride salt enhances solubility in polar solvents, enabling efficient solid-phase peptide coupling .

Redox-Responsive Polymers

In gene delivery, poly(amido amine)s incorporating this compound exhibit disulfide-mediated degradability. These polymers condense DNA into nanoparticles (~100 nm) that disassemble intracellularly due to glutathione reduction, achieving 80% transfection efficiency in HEK293 cells .

Table 3: Biomedical Applications

| Application | Mechanism | Performance Metric |

|---|---|---|

| Drug delivery | Thiol-disulfide exchange | 75% payload release in 6h |

| Tissue engineering | Crosslinking via S-S bonds | 12 kPa scaffold stiffness |

Physicochemical Properties and Stability

Solubility Profile

Thermal Behavior

-

Decomposition: Begins at 243°C, releasing HCl and forming 1-amino-2-propanethiol disulfide .

-

Hygroscopicity: Absorbs 5% moisture at 60% RH, requiring anhydrous storage .

Future Directions

Recent studies highlight its potential in chiral catalysis for asymmetric C-S bond formation (e.g., thioether synthesis with 90% ee) . Additionally, its integration into stimuli-responsive hydrogels for on-demand drug release is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume